Ring Fusion Regioisomerism: CK1δ Co-Crystal Validation
The [2,3-f] ring fusion isomer has been co-crystallized with casein kinase 1δ (CK1δ) as part of the 9-(4-fluorophenyl-pyrazolyl) derivative (PDB 4KBA, resolution 1.98 Å), demonstrating a specific hinge-binding mode where the oxazepine NH and pyridine N form hydrogen bonds with the kinase backbone [1]. The corresponding [3,2-b] isomer has no equivalent structural biology data in the PDB, meaning its binding mode to CK1δ or any kinase is unvalidated. For researchers pursuing CK1δ as a target, this difference determines whether a compound series can leverage existing co-crystal data for structure-based optimization.
| Evidence Dimension | Availability of target-specific co-crystal structure |
|---|---|
| Target Compound Data | Scaffold present in PDB 4KBA (CK1δ co-crystal, 1.98 Å resolution); hinge-binding interactions characterized |
| Comparator Or Baseline | 8-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine (CAS 1003023-61-7): no PDB entry, no published co-crystal structure for [3,2-b] scaffold with CK1δ |
| Quantified Difference | Qualitative: 1 validated co-crystal structure vs. 0; the [2,3-f] scaffold provides a structurally enabled starting point for CK1δ inhibitor design |
| Conditions | X-ray crystallography; PDB deposition 4KBA |
Why This Matters
Procurement of the [2,3-f] isomer enables direct use of established structural biology data for rational design, a capability absent when purchasing the [3,2-b] regioisomer.
- [1] Mente S, Arnold E, Butler T, et al. Ligand-protein interactions of selective casein kinase 1δ inhibitors. J Med Chem. 2013;56(17):6819-6828. PDB ID: 4KBA. View Source
